4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]benzenesulfonamide hydrobromide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. For example, the thiazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions. The sulfonamide group can act as a weak acid, donating a proton to a base .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and pKa can be determined using various laboratory techniques. These properties can influence how the compound behaves in different environments and how it can be used .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound depend on its properties and potential applications. For example, if the compound shows promising activity in biological assays, it might be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it might be studied as a synthetic building block or catalyst .
properties
IUPAC Name |
4-[[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S3.BrH/c1-8-13(22-9(2)16-8)12-7-21-14(18-12)17-10-3-5-11(6-4-10)23(15,19)20;/h3-7H,1-2H3,(H,17,18)(H2,15,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJNEYXTYYOZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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